

# Liraglutide versus Insulin Glargine in the GRADE Study: A Comparative Analysis

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## Compound of Interest

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A landmark investigation, the Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness (GRADE) Study, provided a head-to-head comparison of four commonly used glucose-lowering medications when added to metformin in patients with type 2 diabetes. This guide offers a detailed comparison of two of the injectable therapies investigated in the GRADE study: the glucagon-like peptide-1 (GLP-1) receptor agonist, liraglutide, and the long-acting insulin analog, insulin glargine. The findings are targeted towards researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and a visual representation of the study's design.

## Data Presentation: Efficacy and Safety Outcomes

The following tables summarize the key quantitative data from the GRADE study, comparing the performance of liraglutide and insulin glargine on various efficacy and safety endpoints over the course of the trial, which followed participants for a mean of 5 years.<sup>[1]</sup>

Table 1: Glycemic Control

| Parameter  | Liraglutide | Insulin Glargine |
|--|-------------|------------------|
| Primary Metabolic Outcome<br>(HbA1c $\geq 7.0\%$ ) |             |                  |
| Cumulative Incidence                               | 68%         | 67%              |
| Secondary Metabolic Outcome<br>(HbA1c $> 7.5\%$ )  |             |                  |
| Cumulative Incidence                               | 46%         | 39%              |
| Mean time to HbA1c $\geq 7.0\%$                    | 882 days    | 861 days         |
| Mean HbA1c at 4 Years                              | 7.1%        | 7.1%             |

Table 2: Body Weight and Adverse Events

| Parameter                        | Liraglutide      | Insulin Glargine               |
|----------------------------------|------------------|--------------------------------|
| Mean Weight Change from Baseline | -4.0 kg          | Stable (no significant change) |
| Severe Hypoglycemia (Incidence)  | 1.0%             | 1.3%                           |
| Gastrointestinal Side Effects    | Higher Incidence | Lower Incidence                |
| - Nausea                         | 14%              | 1.3%                           |
| - Diarrhea                       | 10%              | Not Reported                   |
| - Vomiting                       | 7%               | Not Reported                   |

## Experimental Protocols

The GRADE study was a multicenter, randomized, parallel-group, open-label clinical trial.[\[2\]](#)

Participant Selection: Eligible participants were individuals with type 2 diabetes for less than 10 years, treated with metformin (at least 1000 mg/day), and having a baseline HbA1c between

6.8% and 8.5%. A total of 5,047 participants from diverse racial and ethnic backgrounds were enrolled.

**Treatment Interventions:** Participants were randomly assigned to one of four treatment groups in addition to their ongoing metformin therapy: liraglutide, insulin glargine, glimepiride, or sitagliptin.

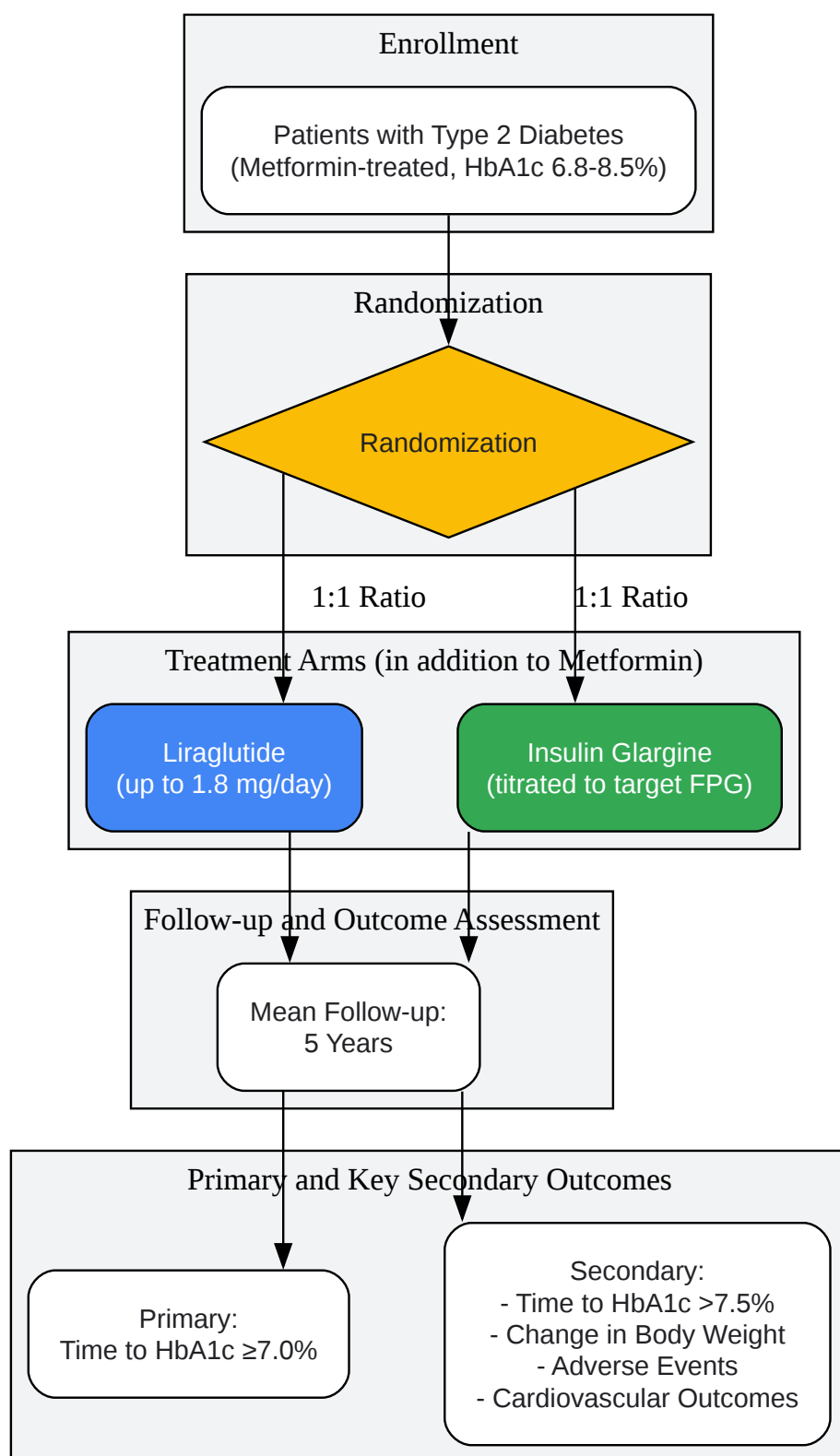
- **Liraglutide:** Initiated at 0.6 mg daily via subcutaneous injection, with titration up to a maximum of 1.8 mg daily based on efficacy and tolerability.
- **Insulin Glargine:** Initiated at 10 units daily via subcutaneous injection, with the dose adjusted to achieve a target fasting plasma glucose level.

**Study Endpoints:** The primary metabolic outcome was the time to the first occurrence of a confirmed HbA1c level of 7.0% or higher. The secondary metabolic outcome was the time to a confirmed HbA1c of greater than 7.5%. Other secondary outcomes included changes in body weight, the incidence of adverse events (including hypoglycemia and gastrointestinal side effects), and cardiovascular outcomes.

**Statistical Analysis:** The primary analysis was a time-to-event analysis comparing the four treatment groups. The intention-to-treat principle was followed, including all randomized participants in the analysis.

## Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the GRADE study's comparison between liraglutide and insulin glargine.



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### GRADE Study Experimental Workflow

In conclusion, the GRADE study demonstrated that both liraglutide and insulin glargine, when added to metformin, were effective in maintaining glycemic control in patients with type 2 diabetes. Liraglutide was associated with the additional benefit of weight loss but also a higher incidence of gastrointestinal side effects. Insulin glargine was weight-neutral and had a lower rate of gastrointestinal issues. These findings provide valuable insights for clinicians, researchers, and drug developers in the ongoing effort to personalize and optimize the management of type 2 diabetes.

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## References

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- 2. ADA 2021: Effectiveness of Liraglutide and Insulin Based on GRADE Study [[diabetesincontrol.com](https://diabetesincontrol.com)]
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